
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinium core, a hydroxyphenoxy group, and a dimethylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of the m-hydroxyphenoxy acetamide intermediate. This intermediate is then reacted with 1-methylpiperidine in the presence of a suitable iodinating agent to form the piperidinium iodide. Finally, the dimethylcarbamate group is introduced through a reaction with dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The carbonyl groups in the acetamido and carbamate moieties can be reduced to their corresponding alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives, such as chlorides or bromides.
科学的研究の応用
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinium core may facilitate binding to biological membranes, enhancing the compound’s bioavailability. The dimethylcarbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
1-(2-(2-(p-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate: Similar structure but with a para-hydroxyphenoxy group.
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-ethylpiperidinium iodide dimethylcarbamate: Similar structure but with an ethyl group instead of a methyl group on the piperidinium core.
Uniqueness
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-hydroxyphenoxy group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds.
特性
CAS番号 |
97050-95-8 |
|---|---|
分子式 |
C19H30IN3O4 |
分子量 |
491.4 g/mol |
IUPAC名 |
[3-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethylamino]-2-oxoethoxy]phenyl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C19H29N3O4.HI/c1-21(2)19(24)26-17-9-7-8-16(14-17)25-15-18(23)20-10-13-22(3)11-5-4-6-12-22;/h7-9,14H,4-6,10-13,15H2,1-3H3;1H |
InChIキー |
WMCCUUIETJORRS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)OCC(=O)NCC[N+]2(CCCCC2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


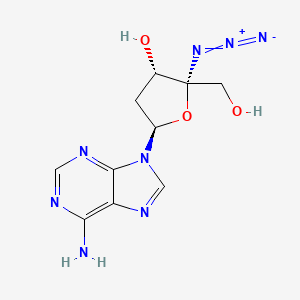
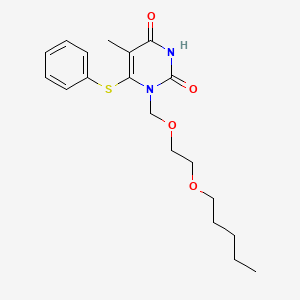

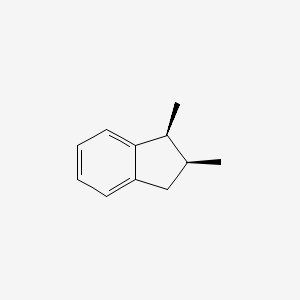

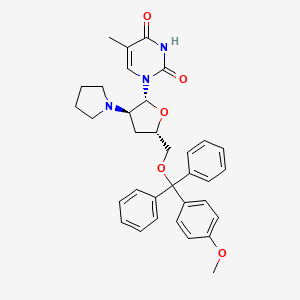
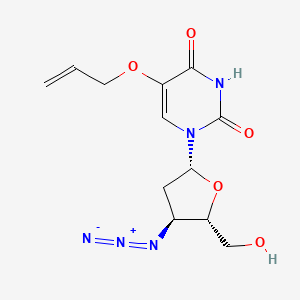
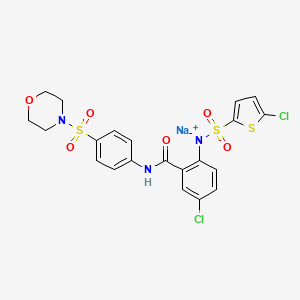


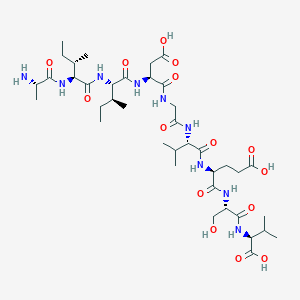


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
